

A Technical Guide to Levonorgestrel-D8: Commercial Availability, Purity, and Analytical Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity standards, and analytical applications of **Levonorgestrel-D8**. This deuterated analog of Levonorgestrel is a critical tool in pharmacokinetic studies, bioequivalence assessments, and clinical monitoring, primarily serving as a robust internal standard in mass spectrometry-based assays.

Commercial Sources and Purity

Levonorgestrel-D8 is available from several specialized chemical suppliers that focus on isotopically labeled compounds for research and analytical purposes. The purity of these standards is paramount for accurate quantitative analysis.

Table 1: Commercial Suppliers of Levonorgestrel-D8



| Supplier | Product Name | Catalog Number | Stated Purity |
|-------------------------------------|------------------------------|--------------------|--|
| MedChemExpress | Levonorgestrel-d8 | HY-B0257S | Not specified on product page, Certificate of Analysis available upon request. |
| Expert Synthesis Solutions (ESS) | Levonorgestrel-D8 (major) | ESS0065 | 99.6% (HPLC); >98 atom % D[1] |
| ChemicalBook | Levonorgestrel-D8 (major) | Varies by supplier | Varies by supplier (e.g., Shanghai Saikerui Biotechnology Co., Ltd.) |

Table 2: Typical Purity Specifications for Levonorgestrel-D8

| Parameter | Specification | Analytical Method |
|-------------------------|-----------------------|---|
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Deuterium Incorporation | ≥98 atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Identity Confirmation | Conforms to structure | ¹ H-NMR, ¹³ C-NMR, MS |

Synthesis and Purification of Levonorgestrel-D8 (Representative Protocol)

While specific proprietary synthesis and purification protocols for commercially available **Levonorgestrel-D8** are not publicly disclosed, a plausible methodology can be constructed based on established principles of steroid chemistry and deuterium labeling.

Synthetic Approach



The synthesis of **Levonorgestrel-D8** would likely involve the introduction of deuterium atoms at specific, stable positions on the Levonorgestrel molecule. A common strategy is to use deuterated reagents in the final steps of a known synthetic route for Levonorgestrel.

Conceptual Synthetic Scheme:

A potential route could involve the use of a deuterated precursor or the exchange of protons for deuterons on the Levonorgestrel molecule under specific catalytic conditions. Given the structure of Levonorgestrel, deuteration is likely targeted at positions less susceptible to exchange under typical analytical conditions.

Experimental Protocol: Synthesis (Hypothetical)

- Preparation of a Suitable Precursor: A late-stage intermediate in the synthesis of Levonorgestrel would be chosen.
- Deuterium Labeling: The precursor would be subjected to a deuteration reaction. This could involve, for example, catalytic exchange with deuterium gas (D₂) or treatment with a deuterated solvent (e.g., D₂O) in the presence of a suitable catalyst.
- Work-up and Isolation: After the reaction, the crude deuterated product would be isolated by extraction and solvent removal.

Experimental Protocol: Purification

Purification of the crude **Levonorgestrel-D8** is critical to remove any unlabeled Levonorgestrel, partially deuterated species, and other reaction byproducts.

- Chromatographic Separation: The crude product would be purified using column chromatography, likely on silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) would be employed to separate the desired deuterated compound from impurities.
- Recrystallization: Further purification could be achieved by recrystallization from a suitable solvent system to obtain a highly pure crystalline solid.
- Purity Analysis: The final product's chemical and isotopic purity would be rigorously assessed using HPLC, LC-MS, and NMR.



Analytical Applications and Methodologies

The primary application of **Levonorgestrel-D8** is as an internal standard for the quantitative analysis of Levonorgestrel in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its similar chemical and physical properties to the unlabeled analyte, but distinct mass, allow for accurate correction of matrix effects and variations in sample processing.

Experimental Protocol: Quantitative Analysis of Levonorgestrel in Human Plasma by UPLC-MS/MS

This protocol is adapted from established methods for the analysis of Levonorgestrel using a deuterated internal standard.

3.1.1. Materials and Reagents

- Levonorgestrel analytical standard
- Levonorgestrel-D8 (internal standard)
- Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) LC-MS grade
- Human plasma (blank)
- Solid Phase Extraction (SPE) cartridges

3.1.2. Sample Preparation

- Spiking: To 200 μL of human plasma, add 20 μL of Levonorgestrel-D8 internal standard working solution. For calibration standards and quality controls, add the appropriate volume of Levonorgestrel working solution.
- Protein Precipitation: Add 600 μL of ACN to the plasma sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.
- Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.



• Reconstitution: Reconstitute the dried extract in 100 μL of the mobile phase.

3.1.3. UPLC-MS/MS Conditions

- UPLC System: Waters ACQUITY UPLC or equivalent
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm)
- Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in ACN. Gradient elution.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500)
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - Levonorgestrel: Q1/Q3 (e.g., m/z 313.2 → 245.2)
 - Levonorgestrel-D8: Q1/Q3 (e.g., m/z 321.2 → 253.2)

3.1.4. Data Analysis

The concentration of Levonorgestrel in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.

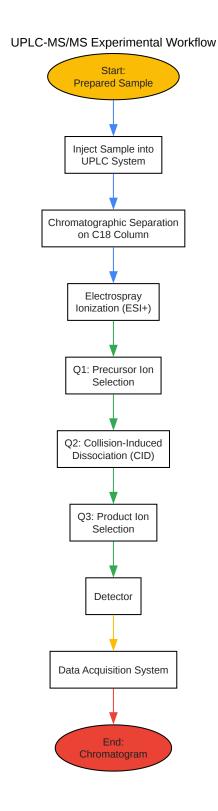
Visualizations

Logical Relationship: Role of Levonorgestrel-D8 in Quantitative Analysis

Caption: Workflow for quantitative analysis using **Levonorgestrel-D8** as an internal standard.

Experimental Workflow: UPLC-MS/MS Analysis





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Caption: The sequential steps of a UPLC-MS/MS analysis for Levonorgestrel.



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